An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 3,5-Dibromosalicylaldehyde
An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 3,5-Dibromosalicylaldehyde
A Note on Isomer Specificity: This guide focuses on the chemical structure and applications of 3,5-dibromosalicylaldehyde (CAS No. 90-59-5) . While the initial query specified the 3,4-isomer, a comprehensive search of chemical literature and supplier databases reveals that 3,4-dibromosalicylaldehyde is not a commonly available or well-characterized compound. In contrast, the 3,5-isomer is a widely used and extensively documented reagent in synthetic chemistry and drug discovery. It is therefore highly probable that the 3,5-isomer is the compound of interest for researchers, scientists, and drug development professionals.
Introduction and Overview
3,5-Dibromosalicylaldehyde is an aromatic aldehyde that serves as a pivotal building block in organic synthesis. Characterized by a benzene ring functionalized with a hydroxyl group, an aldehyde group, and two bromine atoms at the 3 and 5 positions, this compound exhibits a unique reactivity profile that makes it a valuable precursor for a diverse range of molecular architectures. The electron-withdrawing nature of the bromine atoms and the aldehyde group, combined with the electron-donating and ortho-directing influence of the hydroxyl group, creates a nuanced electronic environment that dictates its role in various chemical transformations.
This guide provides a comprehensive technical overview of 3,5-dibromosalicylaldehyde, encompassing its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a particular focus on its utility in the synthesis of Schiff bases and other heterocyclic systems relevant to drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The chemical structure of 3,5-dibromosalicylaldehyde is defined by a salicylaldehyde core with bromine substituents at positions 3 and 5. This substitution pattern significantly influences the compound's physical and chemical properties.
Caption: Chemical structure of 3,5-dibromosalicylaldehyde.
Table 1: Physicochemical Properties of 3,5-Dibromosalicylaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dibromo-2-hydroxybenzaldehyde | [1] |
| CAS Number | 90-59-5 | [1] |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [2] |
| Appearance | Yellow to yellow-brown crystalline powder | [3] |
| Melting Point | 82-83.5 °C | |
| Boiling Point | 261.2 ± 35.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol (25 mg/mL), ether, benzene, chloroform, and hot alcohol. Insoluble in water. | [3] |
| InChI Key | JHZOXYGFQMROFJ-UHFFFAOYSA-N | |
| SMILES | Oc1c(Br)cc(Br)cc1C=O |
Synthesis and Mechanism
3,5-Dibromosalicylaldehyde is typically synthesized via the electrophilic bromination of salicylaldehyde. The hydroxyl group of salicylaldehyde is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Since the para position is already occupied by the aldehyde group, bromination occurs at the available ortho and para positions relative to the hydroxyl group, which are positions 3 and 5.
Caption: Generalized workflow for the synthesis of 3,5-dibromosalicylaldehyde.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 3,5-dibromosalicylaldehyde.[2]
Materials:
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Salicylaldehyde
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Glacial Acetic Acid
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Bromine
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Distilled Water
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Ethanol (for recrystallization, optional)
Procedure:
-
Dissolution: In a fume hood, dissolve salicylaldehyde in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath.
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Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this bromine solution dropwise to the cooled salicylaldehyde solution with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Precipitation: The product may begin to precipitate during the reaction. Precipitation can be completed by the slow addition of cold water to the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.
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Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is an effective solvent for both salicylaldehyde and bromine, and its polar nature can help to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Cooling: The bromination of an activated aromatic ring is a highly exothermic reaction. Cooling is essential to prevent side reactions and the formation of over-brominated products.
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Controlled Addition of Bromine: A slow, dropwise addition ensures that the concentration of bromine in the reaction mixture remains low, which helps to control the exotherm and improve the selectivity of the reaction.
Spectroscopic Analysis
The structure of 3,5-dibromosalicylaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for 3,5-Dibromosalicylaldehyde
| Technique | Key Features and Interpretation |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 9.8 ppm.[4]- Aromatic Protons: Two doublets in the aromatic region (around δ 7.6-7.9 ppm), corresponding to the two non-equivalent protons on the benzene ring.[4] The small coupling constant (J ≈ 2.3 Hz) is characteristic of meta-coupling.[4]- Hydroxyl Proton (OH): A broad singlet, often downfield (around δ 11.5 ppm), due to intramolecular hydrogen bonding with the adjacent aldehyde group.[4] |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically > δ 190 ppm.- Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons attached to bromine will show characteristic shifts.- C-OH Carbon: A signal around δ 160 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.- C-H Stretch (Aromatic): Signals typically just above 3000 cm⁻¹.- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.- C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.- C-Br Stretch: Signals in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4 peaks) will be observed at m/z corresponding to the molecular weight (278, 280, 282). |
Applications in Research and Drug Development
3,5-Dibromosalicylaldehyde is a versatile reagent primarily used in the synthesis of more complex molecules, particularly Schiff bases and heterocyclic compounds.[5]
Synthesis of Schiff Bases
The aldehyde functional group of 3,5-dibromosalicylaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[5]
Caption: General reaction scheme for the formation of Schiff bases.
The resulting metal complexes have been investigated for various applications, including:
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Catalysis: As catalysts in various organic transformations.
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Biological Activity: Many Schiff base-metal complexes exhibit interesting biological properties, including antimicrobial, antifungal, and anticancer activities. The lipophilicity conferred by the bromine atoms can enhance cell membrane permeability, a desirable trait in drug design.
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Sensing: As fluorescent or colorimetric sensors for specific ions or molecules.
Precursor for Heterocyclic Synthesis
3,5-Dibromosalicylaldehyde is also a key starting material for the synthesis of various oxygen-containing heterocyclic compounds, such as chromenes and coumarins. For example, it reacts with alkyl cyanoacetates in the presence of a base to form 4H-chromenes. These scaffolds are prevalent in many natural products and pharmaceutically active compounds.
Safety and Handling
3,5-Dibromosalicylaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).
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Hazard Classifications: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
PPE: Wear protective gloves, safety goggles, and a lab coat. A dust mask is recommended when handling the solid.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3]
References
-
PubChem. 3,5-Dibromosalicylaldehyde. National Center for Biotechnology Information. [Link]
-
DrugFuture. 3,5-Dibromosalicylaldehyde. [Link]
-
LookChem. Cas 90-59-5,3,5-Dibromosalicylaldehyde. [Link]
-
NIST. 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. [Link]
Sources
- 1. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromosalicylaldehyde [drugfuture.com]
- 3. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]
- 4. 3,5-Dibromosalicylaldehyde(90-59-5) 1H NMR spectrum [chemicalbook.com]
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